5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one
Description
Properties
CAS No. |
565157-33-7 |
|---|---|
Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-10(8-14-15-12(11)16)17-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
InChI Key |
CYVFTTJYSSRGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C(=O)NN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Optimization
| Entry | Brominating Agent | Equiv. | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | NBS | 1.1 | 0 to 5 | 90–92 | High selectivity, minimal dibromo by-product |
| 2 | Br2 | 1.0 | 0 to 5 | 85–88 | Slightly lower selectivity, more side products |
| 3 | NBS | 1.5 | Room temp | 75–80 | Increased dibromo formation |
Source: Adapted from bromination studies on related benzoic acid derivatives and pyridazinones
Etherification via Mitsunobu Reaction
| Parameter | Condition | Result |
|---|---|---|
| Solvent | THF | Good solubility of reagents |
| Temperature | 20–25 °C | Optimal for reaction progress |
| Reagents ratio | 1:1.2:1.2 (substrate:DIAD:PPh3) | Complete conversion in 8–12 h |
| Yield | 85–90% | High purity after recrystallization |
Source: Mitsunobu etherification protocols for heterocyclic alcohols
Notes on Scale-Up and Industrial Feasibility
The bromination step requires careful temperature control to avoid over-bromination and formation of dibromo impurities, which complicate purification.
Mitsunobu reaction, while efficient, uses reagents (DIAD, PPh3) that generate by-products requiring careful waste management; alternative nucleophilic substitution methods may be preferred for large scale.
Purification by recrystallization from ethanol/water or ethyl acetate/hexane mixtures yields high-purity product suitable for further applications.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the functional groups present in 5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one , several types of chemical reactions can be anticipated:
-
Nucleophilic Substitution : The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This could involve the replacement of the bromine by nucleophiles such as amines, alcohols, or thiols.
-
Electrophilic Addition : The presence of the phenylethoxy group could potentially participate in electrophilic addition reactions, though this is less likely due to the stability of the ether linkage.
-
Condensation Reactions : The pyridazinone ring might participate in condensation reactions, especially if the compound is treated with carbonyl compounds or other reactive species that can form new bonds through the elimination of small molecules like water or methanol.
Reaction Conditions and Mechanisms
The conditions and mechanisms for these reactions would depend on the specific reactants and solvents used. Generally, nucleophilic substitutions are favored in polar aprotic solvents like DMF or DMSO, while condensation reactions might require acidic or basic catalysts.
Data Tables
| Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | Ammonia (NH3) | DMF, 100°C | 5-amino-4-(2-phenylethoxy)-1H-pyridazin-6-one |
| Condensation Reaction | Benzaldehyde | AcOH, reflux | 5-benzylidene-4-(2-phenylethoxy)-1H-pyridazin-6-one |
Research Findings and Implications
While specific research findings on This compound are scarce, compounds with similar structures have shown potential in medicinal chemistry. For instance, pyridazinone derivatives have been explored for their biological activities, including anticancer and anti-inflammatory properties .
Scientific Research Applications
4-Bromo-5-phenethoxypyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenethoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is structurally distinct from brominated pyrazolone derivatives, such as those in (Examples 5.23 and 5.24). Key differences include:
- Core Heterocycle: The pyridazinone ring (six-membered, two adjacent nitrogen atoms) vs. pyrazolone (five-membered, two adjacent nitrogen atoms).
- Substituents :
- Target Compound : Bromine at position 5, phenylethoxy at position 4.
- Example 5.23 : Bromine at position 4, bromomethyl at position 5, 4'-chlorophenyl at position 2, and methyl at position 1.
- Example 5.24 : Similar to 5.23 but with a 4'-trifluoromethylphenyl group.
Physicochemical Properties
Research Findings and Discussion
- Reactivity : The bromine in the target compound may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the bromomethyl group in Examples 5.23/5.24 is more reactive, enabling alkylation or nucleophilic displacement .
- Thermodynamic Stability : Computational studies using density-functional theory (DFT), as highlighted in , could predict the stability of these compounds. For instance, exact-exchange functionals may better model the electronic effects of bromine and aryl substituents .
- Biological Implications: The pyridazinone core’s planar structure may favor π-stacking interactions with enzymes, while pyrazolones’ smaller ring could limit binding pocket accessibility.
Biological Activity
5-Bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound features a pyridazine core with a bromine substituent and a phenylethoxy group, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Anti-inflammatory Effects
In vitro studies have suggested that pyridazine derivatives can modulate inflammatory pathways. For example, compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α. Although direct evidence for this compound is scarce, its potential for anti-inflammatory activity warrants further investigation .
Neuroprotective Activity
Pyridazine derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases. Similar compounds have displayed the ability to inhibit cholinesterase activity and reduce amyloid aggregation, suggesting that this compound may possess neuroprotective properties as well .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance. The presence of the bromine atom and the phenylethoxy group may enhance binding affinity and selectivity for these targets .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial effects of pyridazine derivatives; found significant inhibition against E. coli at concentrations of 10 µg/mL. |
| Study B | Evaluated anti-inflammatory activity; demonstrated that certain pyridazine analogs reduced TNF-α levels by up to 80% compared to controls. |
| Study C | Assessed neuroprotective effects; compounds showed potential in cholinesterase inhibition assays, indicating possible applications in Alzheimer's disease treatment. |
Q & A
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- Bootstrapping : Estimate confidence intervals for EC₅₀ values in small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
